4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[(4-methylpyridin-2-yl)oxymethyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-7-14-13(8-10)16-9-12-5-3-4-11(2)15-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNPMRDMHFPDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine, exhibit significant anticancer properties. Studies have shown that certain pyridine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for anticancer drugs. For instance, compounds related to this structure have been synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and proliferation .
1.2 COX-2 Inhibition
The compound has been explored as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are important in the treatment of inflammatory diseases and pain management. The synthesis processes involve reactions that yield compounds capable of selectively inhibiting COX-2, thus reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Organic Synthesis
2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules through various chemical reactions such as alkylation, acylation, and oxidation .
2.2 Bioconversion Processes
Recent studies have highlighted the potential of using biocatalysts for the conversion of pyridine derivatives into more complex structures. The use of whole cells or isolated enzymes can facilitate the transformation of this compound into hydroxylated or other modified derivatives, enhancing its utility in synthetic applications .
Material Science
3.1 Development of Functional Materials
The unique properties of this compound make it suitable for application in the development of functional materials such as sensors and catalysts. Its ability to form stable complexes with metals can be exploited to create novel catalytic systems or sensors for detecting specific analytes .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Substituent Effects on Activity
- Methoxy vs. Hydroxy Groups : In , hydroxyl groups at the meta-position of ring A enhanced antiproliferative activity in sulfonamide derivatives compared to methoxy analogs. However, methoxy groups in terminal positions (e.g., trifluoromethyl sulfonamide derivatives) showed exceptional activity, indicating context-dependent effects .
- Electron-Donating Substituents : Methoxy groups at the 2-position of pyridine () reduced binding affinity by disrupting π-π interactions, critical for target engagement .
- Bridging Groups : Ethylene vs. propyl bridges in sulfonamide derivatives () significantly influenced potency, with propyl-linked compounds exhibiting superior activity .
Biological Activity
4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.
Antimicrobial Activity
Pyridine derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
- Mechanism of Action : The presence of the pyridine ring enhances the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : A study demonstrated that certain pyridine derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-Methyl-2-(methoxy)pyridine | 12.5 | Staphylococcus aureus |
| 4-Methyl-2-(methoxy)pyridine | 15.0 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Research Findings : A derivative of a similar structure showed an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory activity .
| Compound | IC50 (nM) | Assay Type |
|---|---|---|
| 4-Methyl-2-(methoxy)pyridine | <100 | LPS-stimulated human blood assay |
Potential Anticancer Activity
Emerging studies suggest that pyridine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Mechanism : The compound may interact with various cellular targets, leading to cell cycle arrest and apoptosis.
- Case Study : In vitro studies have shown that similar compounds can lead to significant cytotoxicity against cancer cell lines like MCF-7 and HCT116, with IC50 values ranging from 1.1 µM to 3.3 µM .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 1.1 | 4-Methyl-2-(methoxy)pyridine |
| HCT116 | 1.6 | 4-Methyl-2-(methoxy)pyridine |
Summary of Findings
The biological activity of this compound is promising, with notable antimicrobial, anti-inflammatory, and potential anticancer effects. The structural features of the compound enhance its biological interactions, making it a candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxy group can be introduced by reacting 2-hydroxy-4-methylpyridine with 6-methylpyridin-2-ylmethyl bromide under basic conditions (e.g., NaOH in dichlorethane) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and solvent polarity. Catalytic methods using transition metals (e.g., Pd for cross-coupling) may enhance regioselectivity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for methoxy protons (δ ~3.8–4.0 ppm) and pyridinyl aromatic protons (δ 6.5–8.5 ppm). Methyl groups on pyridine rings typically appear as singlets (δ ~2.4–2.6 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~242 for C₁₄H₁₆N₂O) and fragmentation patterns (e.g., loss of methoxy group) confirm structural integrity .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for structurally related methoxy-pyridine derivatives?
- Methodological Answer : Methoxy-pyridines exhibit antimicrobial, antitumor, and anti-inflammatory activities . For example, analogs with similar substitution patterns show IC₅₀ values <10 μM in cancer cell lines (e.g., HeLa) via kinase inhibition . Researchers should screen this compound against target enzymes (e.g., COX-2, P450) using enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridine derivatives, particularly regarding selectivity?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. For example, trace metal contaminants in synthetic batches may artificially enhance/inhibit activity . To address this:
- Use high-purity reagents (≥99%) and validate via elemental analysis.
- Perform dose-response curves across multiple cell lines.
- Compare results with structurally validated controls (e.g., 4-methoxypyridine-N-oxide) .
Q. What strategies optimize regioselectivity in synthesizing the pyridinylmethoxy moiety without forming structural isomers?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) on pyridine rings to direct methoxy substitution .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to ensure C2/C6 selectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for competing pathways, guiding solvent/catalyst selection .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Hückel Calculations : The electron-withdrawing methoxy group reduces pyridine’s basicity (pKa ~3.5 vs. ~5.0 for unsubstituted pyridine), affecting protonation in biological environments .
- Molecular Docking : Pyridinylmethoxy groups often occupy hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Use AutoDock Vina to predict binding modes .
- SAR Studies : Modify the methyl group on the pyridine ring to assess steric effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
